molecular formula C17H12ClNOS B5521929 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline

1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline

Cat. No. B5521929
M. Wt: 313.8 g/mol
InChI Key: LJEFBEZHKBNYCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indolo[2,3-b]quinolines and benzothieno[2,3-b]quinolines involves employing o-alkynylisocyanobenzenes derived from o-alkynylformamide derivatives. This process leverages a chloride ion-triggered 6-endo cyclization, followed by a cascade cyclization with nitrogen or sulfur atoms, yielding the compounds in moderate to excellent yields (Khaikate et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline and its derivatives can be elucidated using various spectroscopic techniques. For instance, compounds related to this structure have been characterized by single crystal X-ray diffraction, demonstrating the effectiveness of such methods in confirming molecular geometry and arrangement (Geetha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline derivatives can include enantioselective chlorocyclization, leading to the formation of fused indolines with significant enantioselectivity. Such reactions are catalyzed by (DHQD)2PHAL, highlighting the compound's reactivity and potential in asymmetric synthesis (Yin & You, 2014).

Physical Properties Analysis

The physical properties of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline derivatives, such as solubility, melting point, and crystal structure, can be analyzed through empirical studies. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which is vital for its application in organic synthesis and pharmaceutical sciences.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, define the scope of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline's applications. Studies like those conducted by Zhao et al. (2018), which explore cascade synthesis under oxidative conditions, provide insight into the compound's versatility and potential for creating biologically relevant derivatives (Zhao et al., 2018).

Scientific Research Applications

Synthesis of Benzannelated and Heterocycles

The novel three-carbon synthon, including structures related to "1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline," has been utilized for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines. These pathways represent a general and efficient approach for heterocyclizations followed by benzannelations or the attachment of arylethenyl pharmacophores (Katritzky et al., 2000).

Construction of Fused Indolines

Asymmetric chlorocyclization of indole-3-yl-benzamides has been realized to construct fused indolines, containing a continuous quaternary carbon center and tertiary carbon center, in good yields with excellent enantioselectivity. This method provides a novel pathway for creating complex indoline structures (Qin Yin & S. You, 2014).

Intramolecular Cycloaddition for Indolines and Indoles

Intramolecular [4 + 2] cycloadditions of ynamides with conjugated enynes afford substituted indolines, which can be further oxidized to produce corresponding indoles. This process showcases the versatility of indoline derivatives in accessing various heterocyclic frameworks (J. R. Dunetz & R. Danheiser, 2005).

Novel Synthetic Approaches

New synthetic approaches for indolo[2,3-b]quinolines and benzothieno[2,3-b]quinolines have been developed using o-alkynylisocyanobenzenes derived from o-alkynylformamide derivatives. This method involves chloride ion-triggered 6-endo cyclization, leading to a cascade process that provides the corresponding heterocycles in moderate to excellent yields (O. Khaikate et al., 2019).

Indole Synthesis Classification

A comprehensive framework for the classification of all indole syntheses has been proposed, illustrating the indole nucleus's significance in organic chemistry and pharmaceutical science. This classification helps streamline synthetic strategies for constructing indoles, a core structure in many biologically active compounds (D. Taber & Pavan K. Tirunahari, 2011).

properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNOS/c18-15-12-6-2-4-8-14(12)21-16(15)17(20)19-10-9-11-5-1-3-7-13(11)19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEFBEZHKBNYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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